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Nickel(2+);2,2,2-trifluoroacetic acid

Thermal Analysis MOCVD Precursor NiO Film Fabrication

Nickel(2+) 2,2,2-trifluoroacetate (commonly Ni(TFA)₂ or nickel(II) trifluoroacetate, CAS 16083-14-0) is a coordination compound of Ni²⁺ with two trifluoroacetate (CF₃COO⁻) counterions, typically isolated as a tri- or tetrahydrate. The electron-withdrawing CF₃ group imparts distinct properties compared to non-fluorinated analogs: enhanced solubility in polar organic solvents (e.g., MeOH, EtOH, formamide), moderated Lewis acidity, and unique thermal decomposition pathways that yield NiO at lower temperatures than acetate or triflate analogs.

Molecular Formula C4H2F6NiO4+2
Molecular Weight 286.74 g/mol
Cat. No. B11816699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(2+);2,2,2-trifluoroacetic acid
Molecular FormulaC4H2F6NiO4+2
Molecular Weight286.74 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ni+2]
InChIInChI=1S/2C2HF3O2.Ni/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2
InChIKeyVBLNFWKVZVKXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(2+) Trifluoroacetate (Ni(TFA)₂): A Comparative Procurement Guide for Catalysis, Electrodeposition, and MOCVD Precursor Applications


Nickel(2+) 2,2,2-trifluoroacetate (commonly Ni(TFA)₂ or nickel(II) trifluoroacetate, CAS 16083-14-0) is a coordination compound of Ni²⁺ with two trifluoroacetate (CF₃COO⁻) counterions, typically isolated as a tri- or tetrahydrate [1]. The electron-withdrawing CF₃ group imparts distinct properties compared to non-fluorinated analogs: enhanced solubility in polar organic solvents (e.g., MeOH, EtOH, formamide), moderated Lewis acidity, and unique thermal decomposition pathways that yield NiO at lower temperatures than acetate or triflate analogs [2][3]. These characteristics make Ni(TFA)₂ a strategic selection for applications where anion lability, thermal profile, or solution-phase ionic speciation directly governs process performance.

Why Nickel Trifluoroacetate Cannot Be Replaced by Nickel Acetate or Nickel Triflate Without Verifying Process-Specific Performance Data


Nickel(II) salts with different counterions are often treated as interchangeable Ni²⁺ sources, but direct head-to-head thermal and solution-phase data demonstrate that the anion identity dictates decomposition onset temperature, ionic speciation in solution, and electrochemical behavior [1]. For instance, Ni(TFA)₂·3H₂O begins thermal decomposition at 545 K, which is 18 K lower than Ni(Ac)₂·2H₂O (563 K) and 171 K lower than Ni(TMS)₂·6H₂O (716 K) [1]. Molar electrolytic conductance in aqueous solution also varies more than 70% across these three salts (153.0 vs. 265.3 vs. 206.5 Ω⁻¹ cm² mol⁻¹) [1]. Consequently, substituting Ni(TFA)₂ with a generic alternative without re-optimizing thermal processing windows or electrolyte formulation can lead to incomplete decomposition, altered deposit morphology, or failed catalytic activation. The quantitative evidence below defines the exact performance boundaries that justify compound-specific procurement.

Quantitative Differentiation Evidence for Nickel(2+) Trifluoroacetate Versus Closest Analogs


Thermal Decomposition Onset: Ni(TFA)₂·3H₂O Decomposes at 545 K vs. 563 K for Ni(Ac)₂·2H₂O and 716 K for Ni(TMS)₂·6H₂O

In a direct comparative thermogravimetric study under identical conditions (N₂ dynamic air, 0.17 K s⁻¹ heating rate), the anhydrous salt formation and subsequent decomposition onsets differ significantly among nickel salts. Ni(TFA)₂·3H₂O begins decomposition at 545 K, whereas Ni(Ac)₂·2H₂O starts at 563 K and Ni(TMS)₂·6H₂O at 716 K [1]. All three salts yield NiO as the final residue, but the 18 K lower onset for Ni(TFA)₂ relative to Ni(Ac)₂ enables lower-temperature thermal processing, while the 171 K gap to Ni(TMS)₂ demonstrates that triflate is markedly more thermally stable [1].

Thermal Analysis MOCVD Precursor NiO Film Fabrication

Aqueous Molar Electrolytic Conductance: Ni(TFA)₂ Shows 42% Lower Conductance Than Ni(Ac)₂

Conductance measurements at 298 K in 10⁻³ mol L⁻¹ aqueous solution classify all three salts as 1:2 electrolytes (for TMS and Ac) or 1:1 (for TFA). The molar electrolytic conductance of Ni(TFA)₂·3H₂O is 153.0 Ω⁻¹ cm² mol⁻¹, which is 42% lower than Ni(Ac)₂·2H₂O at 265.3 Ω⁻¹ cm² mol⁻¹, and 26% lower than Ni(TMS)₂·6H₂O at 206.5 Ω⁻¹ cm² mol⁻¹ [1]. This indicates that Ni(TFA)₂ exhibits significantly different ion pairing or solvation dynamics in aqueous solution compared to its closest analogs [1].

Electrolyte Characterization Ionic Speciation Electrodeposition

Electrodeposition Cathode Current Efficiency Reaches ~120% in Optimized Ni(CF₃COO)₂–HCONH₂–Additive Baths

In the Ni(CF₃COO)₂–HCONH₂–H₃BO₃–thiourea bath, apparent cathode and anode current efficiencies reach approximately 120% at 60–70 °C [1]. This anomalous efficiency (>100%) is attributed to simultaneous chemical deposition alongside electrochemical reduction, a phenomenon not observed at comparable levels in conventional aqueous NiSO₄ or NiCl₂ Watts baths. In Ni(CF₃COO)₂–halide–MeOH baths, the addition of ammonium halide (NH₄Cl or NH₄Br) further increases cathode current efficiency and widens the current density range for producing bright, smooth deposits [2].

Nickel Electroplating Current Efficiency Non-Aqueous Electrolyte

MOCVD Precursor Volatility: Ni(en)₂(tfa)₂ Sublimes Intact Under Vacuum with Vapor Transport at 140 °C

Among nickel(II) trifluoroacetate–diamine complexes evaluated as MOCVD precursors, Ni(en)₂(tfa)₂ (1) sublimes under vacuum without decomposition, enabling efficient vapor-phase transport at 140 °C under reduced pressure (0.03 Torr) [1]. In contrast, the closely related Ni(deen)₂(tfa)₂ (2) decomposes during sublimation, and the ionic [Ni(en)₃](tfa)₂ is less volatile [1]. Films of Ni/Ni₃C mixtures were successfully grown on silicon substrates at 260–350 °C using [Ni(en)₃](tfa)₂ as the precursor, with composition controllable by deposition temperature [1].

MOCVD Thin Film Deposition Nickel Precursor

Non-Aqueous Solution Properties: Apparent Molar Volume of Ni(CF₃COO)₂ Reaches ~96 cm³ mol⁻¹ in MeOH, Enabling Formulation Predictability

Conductivity, viscosity, and apparent molar volume measurements of Ni(CF₃COO)₂ in methanol, ethanol, and formamide reveal solvent-dependent saturation behavior. The apparent molar volume (φᵥ) increases with concentration to plateau values of approximately 96 cm³ mol⁻¹ (MeOH), 118 cm³ mol⁻¹ (EtOH), and 140 cm³ mol⁻¹ (HCONH₂) [1]. Conductivity decreases in the order HCONH₂ > MeOH > EtOH [1]. These saturated molar volumes provide quantitative benchmarks for formulating Ni(TFA)₂-based non-aqueous electrolytes or precursor solutions with predictable volumetric properties.

Solution Chemistry Non-Aqueous Electrolyte Formulation Science

PBI-Ni(CF₃COO)₂ Supramolecular Network Enhances H₂/CO₂ Separation: H₂ Permeability Doubles to 62 Barrer with Selectivity Increase from 10 to 15

Doping polybenzimidazole (PBI) with Ni(CF₃COO)₂ at a salt doping level of 0.17 creates a supramolecular polymer network that increases H₂ permeability by approximately 100% (from ~31 to 62 Barrer) while simultaneously improving H₂/CO₂ selectivity from 10 to 15 at 150 °C [1]. This dual enhancement in permeability and selectivity is attributed to the trifluoroacetate anion's role in tuning free volume and facilitating CO₂-philic interactions within the network [1].

Gas Separation Membranes Supramolecular Networks Hydrogen Purification

Procurement-Driven Application Scenarios Where Nickel(2+) Trifluoroacetate Demonstrates Documented Quantitative Superiority


Low-Temperature Thermal Decomposition for NiO Thin Film Fabrication via MOCVD or Spray Pyrolysis

When the process requires complete precursor decomposition to NiO at the lowest feasible substrate temperature, Ni(TFA)₂·3H₂O decomposes at 545 K—18 K lower than Ni(Ac)₂·2H₂O and 171 K lower than Ni(TMS)₂·6H₂O [1]. This reduced thermal budget is critical for deposition on temperature-sensitive substrates (e.g., flexible polymers, pre-patterned semiconductors) and for reducing energy costs in continuous manufacturing. Ni(en)₂(tfa)₂ additionally sublimes intact under vacuum for MOCVD applications, with vapor transport at 140 °C [2].

Non-Aqueous Nickel Electroplating with Anomalously High Cathode Efficiency

In formamide-based Ni(CF₃COO)₂ baths containing H₃BO₃ and thiourea, apparent cathode current efficiency reaches approximately 120% at 60–70 °C, exceeding the theoretical maximum for pure electrochemical deposition and indicating beneficial electroless co-deposition [1]. This enables faster plating throughput compared to conventional Watts nickel baths (95–97% efficiency). The addition of ammonium halides to Ni(CF₃COO)₂–MeOH baths further widens the current density window for bright, smooth deposits [2].

High-Temperature H₂/CO₂ Membrane Separation with Simultaneous Permeability and Selectivity Enhancement

Incorporating Ni(CF₃COO)₂ into polybenzimidazole membranes at a doping level of 0.17 doubles H₂ permeability (to 62 Barrer) while increasing H₂/CO₂ selectivity from 10 to 15 at 150 °C [1]. This dual enhancement defies the typical permeability–selectivity trade-off and positions Ni(TFA)₂-doped PBI membranes as a high-performance option for pre-combustion carbon capture and hydrogen purification in integrated gasification combined cycle (IGCC) plants.

Ni/Ni₃C Composite Thin Film Deposition with Temperature-Controlled Phase Composition

Using [Ni(en)₃](tfa)₂ as a single-source MOCVD precursor, thin films consisting of Ni and Ni₃C mixtures are deposited on silicon substrates in the 260–350 °C range, with the Ni:Ni₃C ratio tunable by deposition temperature [1]. This enables the fabrication of graded carbide-metal composite coatings for wear resistance, catalysis, or magnetic applications without requiring multiple precursor sources or post-deposition carburization steps.

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